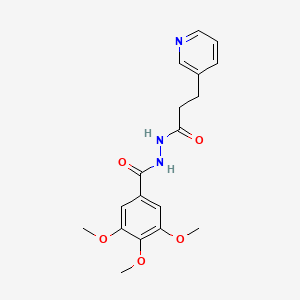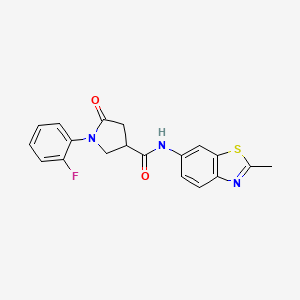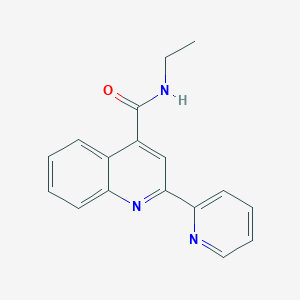
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide, also known as TAPP, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of hydrazide derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also been found to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide. One potential area of study is the development of this compound-based drug delivery systems for targeted cancer therapy. Another direction is the investigation of this compound's effects on other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool in the development of new treatments for cancer and inflammatory diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-pyridinepropanoyl hydrazine to give the hydrazide intermediate. The final step involves the reaction of the hydrazide intermediate with 3-pyridin-3-ylpropanoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N'-(3-pyridin-3-ylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-14-9-13(10-15(25-2)17(14)26-3)18(23)21-20-16(22)7-6-12-5-4-8-19-11-12/h4-5,8-11H,6-7H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZAQDXRHIMATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)



![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)
